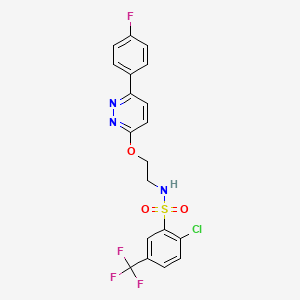

![molecular formula C9H11N5O2 B2970956 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021030-19-2](/img/structure/B2970956.png)

1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrimidone . Pyrimidones are a class of compounds that have been studied for their potential medicinal properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones have been synthesized through three-component reactions of 6-aminouracils and 6-aminothiouracils with formaldehyde and primary amines .Applications De Recherche Scientifique

Tautomerism and Molecular Interactions

Studies have explored the tautomerism of nucleic acid bases, including the effects of molecular interactions on tautomeric equilibria, which is crucial for understanding DNA replication and transcription processes. Research indicates that tautomeric shifts in purine and pyrimidine bases, due to interactions with their environment, can significantly affect the stability of these molecules and potentially lead to mutations (Person et al., 1989).

Bioactive Fused Heterocycles as Enzyme Inhibitors

Purine-utilizing enzymes (PUEs) are targeted by heterocyclic compounds for their role in diseases like cancer and autoimmune disorders. Heterocyclics as purine-utilizing enzyme inhibitors (PUEIs) have shown broad-spectrum medicinal activities, highlighting the potential of these compounds in designing drugs for various diseases (Chauhan & Kumar, 2015).

Anti-inflammatory Activity of Pyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives have been studied for their potential in vitro anti-inflammatory activity, demonstrating the significance of such compounds in designing new anti-inflammatory drugs. These findings underscore the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).

Metabolic Role in Cancer

The non-proliferative role of pyrimidine metabolism (PyM) in cancer highlights the importance of these pathways beyond cell growth. PyM influences differentiation in cancers from different origins and may affect metastasis, offering a new perspective on the role of pyrimidines as potential oncometabolites and therapeutic targets (Siddiqui & Ceppi, 2020).

Nucleobase Transporters

The transport of nucleobases across biological membranes is critical for nucleic acid and nucleotide metabolism. Nucleobase transporters, identified in a range of organisms, are essential for the uptake and proper functioning of purines and pyrimidines in cellular processes, highlighting their importance in both basic biology and potential therapeutic applications (de Koning & Diallinas, 2000).

Mécanisme D'action

Target of Action

The primary targets of 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are likely to be purinoceptors, which mediate signal transduction in response to extracellular purines . These receptors play a crucial role in various physiological processes, including proliferation, differentiation, migration, and apoptosis .

Mode of Action

This compound, like other purines, acts as an endogenous ligand that binds to and activates plasmalemmal purinoceptors . This binding and activation lead to the initiation of purinergic signalling, a form of extracellular communication .

Biochemical Pathways

The compound’s action affects the purinergic signalling pathway, which is cross-linked with other transmitter networks to coordinate numerous aspects of cell behaviour . Disruption or alteration of this pathway can contribute to various diseases, including neurodegeneration, rheumatic immune diseases, inflammation, and cancer .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by purinergic signalling . These effects could include changes in cell proliferation, differentiation, migration, and apoptosis .

Propriétés

IUPAC Name |

1-methyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-13-6-5(7(15)12-9(13)16)14-4-2-3-10-8(14)11-6/h2-4H2,1H3,(H,10,11)(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXWYCNFZBGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCCNC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)

![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)

![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)

![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)